molecular formula C6H7N5O2 B159340 3,7-Dimethyl-8-azaxanthin CAS No. 1632-29-7

3,7-Dimethyl-8-azaxanthin

Cat. No.: B159340
CAS No.: 1632-29-7
M. Wt: 181.15 g/mol
InChI Key: UFLYXBDGSAGNAR-UHFFFAOYSA-N
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Description

3,7-Dimethyl-8-azaxanthin is a synthetic xanthine derivative characterized by two methyl groups at positions 3 and 7 of the xanthine core and an aza (nitrogen) substitution at position 7. This structural modification distinguishes it from natural xanthines like caffeine or theobromine. Methyl groups at positions 3 and 7 may enhance lipophilicity, influencing bioavailability and membrane permeability compared to bulkier substituents (e.g., benzyl or propyl groups in related compounds) .

Properties

CAS No.

1632-29-7

Molecular Formula

C6H7N5O2

Molecular Weight

181.15 g/mol

IUPAC Name

1,4-dimethyltriazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C6H7N5O2/c1-10-4-3(11(2)9-8-4)5(12)7-6(10)13/h1-2H3,(H,7,12,13)

InChI Key

UFLYXBDGSAGNAR-UHFFFAOYSA-N

SMILES

CN1C2=C(N=N1)N(C(=O)NC2=O)C

Canonical SMILES

CN1C2=C(N=N1)N(C(=O)NC2=O)C

Other CAS No.

1632-29-7

Origin of Product

United States

Comparison with Similar Compounds

3-Benzyl-8-propylxanthine Derivatives
  • Substituents : A benzyl group at position 3 and a propyl group at position 8, with further functionalization via acetohydrazide derivatives .
  • Synthesis : Prepared via reactions with aldehydes, ketones, or chloroacetic acid derivatives in DMF/NaHCO₃, followed by characterization using IR, ¹H NMR, and elemental analysis .
  • Key Differences : The absence of an aza group in these derivatives reduces electron-withdrawing effects, while bulkier substituents (benzyl/propyl) may limit solubility compared to 3,7-dimethyl-8-azaxanthin .
8-Azaguanine and 8-Azahypoxanthine
  • Substituents : Nitrogen substitution at position 8, similar to 8-azaxanthin, but within guanine/hypoxanthine frameworks .
  • Metal Binding : The aza group in these compounds enhances coordination with transition metals (e.g., Cu²⁺, Zn²⁺), a property likely shared with 8-azaxanthin .
Methylated Thio-γ-Uric Acid Derivatives
  • Substituents : Methyl and allyl groups at positions 1, 7, or 9, with sulfur at position 8 .
  • Physical Properties : Melting points vary significantly with substitution patterns (e.g., 1:7-dimethyl derivatives melt at 256°C vs. 1:1-dimethyl at 186°C), highlighting the role of substituent positioning in stability .

Physicochemical and Pharmacological Properties

Table 1: Comparative Physicochemical Data
Compound Substituents Aza Substitution Key Properties
This compound 3-CH₃, 7-CH₃, 8-N Yes High lipophilicity, potential metal binding
3-Benzyl-8-propylxanthine 3-benzyl, 8-propyl No Moderate solubility, antimicrobial activity
8-Azaguanine 8-N, guanine core Yes Strong metal coordination, antimetabolite activity
1:7-Dimethyl-thio-γ-uric acid 1-CH₃, 7-CH₃, 8-S No High thermal stability (m.p. 256°C)

Analytical Characterization

  • Spectroscopy : ¹H NMR and IR are standard for confirming substituent positions in xanthines. For 8-azaxanthin, the aza group would downfield-shift adjacent protons in NMR .
  • Elemental Analysis : Critical for verifying nitrogen content in aza-substituted compounds .

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